[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol
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Overview
Description
[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol is an organic compound with the molecular formula C12H11NO4 It is characterized by a furan ring substituted with a 2-methyl-4-nitrophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of furfuryl alcohol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine) under acidic or basic conditions.
Major Products Formed
Oxidation: [5-(2-Methyl-4-nitrophenyl)-2-furyl]carboxylic acid.
Reduction: [5-(2-Methyl-4-aminophenyl)-2-furyl]methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
[5-(2-Nitrophenyl)-2-furyl]methanol: Similar structure but lacks the methyl group on the phenyl ring.
[5-(2-Fluoro-4-nitrophenyl)-2-furyl]methanol: Similar structure with a fluorine atom instead of a methyl group.
[5-(3-Nitrophenyl)-2-furyl]methanol: Similar structure with the nitro group in a different position on the phenyl ring.
Uniqueness
[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
[5-(2-methyl-4-nitrophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGGPABHVBOPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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